Lipophilicity Enhancement: logP Differential vs. Unprotected Analog
The TBS protecting group substantially increases lipophilicity, as quantified by the calculated logP value of 5.2504 . In contrast, the N-unprotected analog, 3-(1H-indol-5-yl)benzoic acid, exhibits a logP of 3.76 . This ~1.5 log unit difference corresponds to approximately a 30-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 5.2504 |
| Comparator Or Baseline | 3-(1H-indol-5-yl)benzoic acid (CAS 886363-16-2): logP 3.76 |
| Quantified Difference | ΔlogP = +1.49 (approx. 30× higher partition) |
| Conditions | Calculated logP values from vendor and database sources |
Why This Matters
Higher lipophilicity alters solubility and chromatographic retention, directly impacting purification protocols and predicted membrane permeability in drug discovery contexts.
